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molecular formula C7H4Cl2O4S B8471471 2,4-Dichloro-5-carboxybenzenesulfinic acid

2,4-Dichloro-5-carboxybenzenesulfinic acid

Cat. No. B8471471
M. Wt: 255.07 g/mol
InChI Key: RWQFBWJWNXASDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953476

Procedure details

This compound is prepared following substantially the same procedure described in Example 1, Step A, using the following substances:2,4-dichloro-4-chlorosulfonylbenzoic acid 145 g. (0.5 mole)10N sodium hydroxide 145 ml.sodium sulfite 189 g. (1.5 mole)water 0.5 liter
Name
2,4-dichloro-4-chlorosulfonylbenzoic acid
Quantity
145 g
Type
reactant
Reaction Step One
Quantity
145 mL
Type
reactant
Reaction Step Two
Quantity
189 g
Type
reactant
Reaction Step Three
Name
Quantity
0.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH2:10][C:9]([Cl:15])(S(Cl)(=O)=O)[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[OH-].[Na+].[S:18]([O-])([O-:20])=[O:19].[Na+].[Na+].O>>[Cl:15][C:9]1[CH:10]=[C:2]([Cl:1])[C:3]([C:4]([OH:6])=[O:5])=[CH:7][C:8]=1[S:18]([OH:20])=[O:19] |f:1.2,3.4.5|

Inputs

Step One
Name
2,4-dichloro-4-chlorosulfonylbenzoic acid
Quantity
145 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(C1)(S(=O)(=O)Cl)Cl
Step Two
Name
Quantity
145 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
189 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0.5 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound is prepared

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=C(C(=C1)Cl)C(=O)O)S(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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